molecular formula C6H9NO2 B3420315 1-Methyl-5-oxopyrrolidine-2-carbaldehyde CAS No. 1824352-55-7

1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Cat. No.: B3420315
CAS No.: 1824352-55-7
M. Wt: 127.14 g/mol
InChI Key: OTKGOSOTGGCFER-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C6H9NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-5-oxopyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid. This reaction typically requires an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the environmental impact of the chemical processes involved.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 1-methyl-5-oxopyrrolidine-2-carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, yielding 1-methyl-5-hydroxypyrrolidine-2-carbaldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.

Major Products Formed

    Oxidation: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

    Reduction: 1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde.

    Substitution: Derivatives with different functional groups replacing the aldehyde group.

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-oxopyrrolidine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

1-Methyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific functional groups and reactivity. Its aldehyde group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGOSOTGGCFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824352-55-7
Record name 1-methyl-5-oxopyrrolidine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 2
1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 3
1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 4
1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 5
1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 6
1-Methyl-5-oxopyrrolidine-2-carbaldehyde

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